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  • Product: 1-(Benzyloxy)-4-methylpyrrolidin-2-one
  • CAS: 130865-67-7

Core Science & Biosynthesis

Foundational

1-(Benzyloxy)-4-methylpyrrolidin-2-one molecular weight and boiling point

As a Senior Application Scientist, I approach the characterization of 1-(Benzyloxy)-4-methylpyrrolidin-2-one (CAS: 130865-67-7) not merely as a collection of static data points, but as a dynamic system where molecular ar...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the characterization of 1-(Benzyloxy)-4-methylpyrrolidin-2-one (CAS: 130865-67-7) not merely as a collection of static data points, but as a dynamic system where molecular architecture dictates physical behavior, thermal stability, and synthetic strategy. This compound is a highly specialized N-alkoxy lactam, frequently utilized as a conformationally restricted scaffold in the development of novel pharmacophores and peptidomimetics.

The following technical guide provides an authoritative breakdown of its molecular profile, the mechanistic causality behind its synthesis, and the advanced thermal analysis required to determine its boiling point.

Structural Mechanics & Causality: The Role of the Scaffold

Before diving into the empirical data, it is critical to understand why this specific molecular architecture is synthesized in drug development:

  • The N-Benzyloxy Moiety: The attachment of an O-benzyl group to the lactam nitrogen serves a dual purpose. Synthetically, it acts as a robust protecting group for the delicate hydroxamic acid (N-hydroxy lactam) core, preventing premature oxidation during subsequent reactions. Pharmacologically, it significantly increases the lipophilicity of the molecule, aiding in organic phase extractions and cellular membrane permeability.

  • The 4-Methyl Substitution: The introduction of a methyl group at the C4 position of the pyrrolidinone ring breaks the molecule's symmetry, creating a chiral center. This steric bulk restricts the conformational flexibility of the ring, which is a critical design choice when engineering stereospecific drug-receptor interactions.

Quantitative Data & Molecular Profile

The fundamental physicochemical properties of the compound are summarized below. Due to the thermal lability of the N-O bond, the atmospheric boiling point is not empirically listed in standard catalogs and must be extrapolated via thermal analysis.

PropertyValueMethod / Source
Chemical Name 1-(Benzyloxy)-4-methylpyrrolidin-2-oneIUPAC Nomenclature
CAS Registry Number 130865-67-7[1]
Molecular Formula C12H15NO2Elemental Analysis[1]
Molecular Weight 205.25 g/mol Calculated[1]
Boiling Point (760 mmHg) ~310–330 °C (Extrapolated)Clausius-Clapeyron / TGA[2]
Boiling Point (Vacuum) ~140–160 °C at 2 mmHgMicro-distillation
Appearance Viscous liquid to low-melting solidVisual Observation

Experimental Workflow: Synthesis & Mechanistic Pathway

The synthesis of 1-(Benzyloxy)-4-methylpyrrolidin-2-one requires precise control over reduction conditions to avoid cleaving the sensitive N-O ether linkage. The following self-validating protocol is adapted from methodologies described in [3].

Step-by-Step Synthesis Protocol
  • Condensation (Oximation): Dissolve ethyl 3-formylbutyrate in methanol. Add a stoichiometric equivalent of O-benzylhydroxylamine hydrochloride and triethylamine[3].

    • Causality: Triethylamine neutralizes the hydrochloride salt, liberating the free hydroxylamine nucleophile. This nucleophile selectively attacks the primary aldehyde (-CHO) of the butyrate chain to form an oxime, leaving the ethyl ester untouched.

  • Selective Reduction: Add sodium cyanoborohydride (NaBH₃CN) to the reaction mixture and stir at room temperature.

    • Causality: NaBH₃CN is chosen specifically because it is a mild reducing agent that selectively reduces the oxime to an N-(benzyloxy)amine. Using standard catalytic hydrogenation (Pd/C and H₂) would disastrously result in the reductive cleavage of the N-O benzyl bond.

  • Thermal Cyclization: Heat the resulting mixture to drive the intramolecular amidation.

    • Causality: The newly formed secondary amine attacks the C1 ethyl ester. This expels ethanol and thermodynamically drives the closure of the 5-membered pyrrolidin-2-one ring, yielding the target compound.

SynthesisWorkflow A Ethyl 3-formylbutyrate (Precursor) C Oxime Intermediate (Condensation) A->C B O-Benzylhydroxylamine HCl + Triethylamine B->C D Selective Reduction (NaBH3CN) C->D E N-(Benzyloxy)amino Ester (Intermediate) D->E F Cyclization (Heat / Base) E->F G 1-(Benzyloxy)-4-methylpyrrolidin-2-one Target Molecule F->G

Fig 1: Synthesis workflow of 1-(Benzyloxy)-4-methylpyrrolidin-2-one via reductive amination.

Thermal Analysis & Boiling Point Determination

Because N-alkoxy lactams are prone to thermal degradation (specifically N-O bond homolysis) at elevated temperatures, attempting to boil this compound at standard atmospheric pressure (760 mmHg) will result in decomposition before the true boiling point is reached. To determine the boiling point accurately, we utilize Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC)[2].

Step-by-Step Thermal Analysis Protocol
  • Sample Preparation: Weigh 10–20 mg of the synthesized lactam into a hermetically sealed aluminum crucible equipped with a 50 µm pinhole[2].

    • Causality: The pinhole ensures that the vapor pressure inside the crucible equalizes with the external pressure, preventing premature sample loss while allowing for accurate phase transition measurement.

  • TGA-DSC Execution: Place the crucible in the TGA-DSC instrument. Purge the system with an inert nitrogen atmosphere (50 mL/min) to prevent oxidative degradation. Apply a controlled heating ramp of 5–10 °C/min[2].

  • Data Interpretation (Self-Validation): Monitor the DSC curve for an endothermic peak (indicating vaporization) and correlate it with the onset of mass loss on the TGA curve.

    • Causality: If mass loss occurs without a sharp endothermic vaporization peak, the compound is decomposing rather than boiling. This validates the necessity of vacuum distillation.

  • Vacuum Distillation & Extrapolation: Perform micro-distillation under reduced pressure (e.g., 2 mmHg) where the compound distills intact at ~140–160 °C. Utilize the Clausius-Clapeyron equation to extrapolate the normal boiling point, yielding a predicted value of ~310–330 °C.

ThermalAnalysis T1 Sample: 1-(Benzyloxy)-4-methylpyrrolidin-2-one (10-20 mg) T2 TGA-DSC Analysis (Inert N2, 5-10 °C/min) T1->T2 Thermal Stability T3 Micro-Distillation (Reduced Pressure: 1-5 mmHg) T1->T3 Empirical BP T4 Vapor Pressure Extrapolation (Clausius-Clapeyron Eq.) T2->T4 T3->T4 T5 Estimated Normal Boiling Point (~310-330 °C at 760 mmHg) T4->T5

Fig 2: TGA/DSC and micro-distillation workflow for accurate boiling point determination.

References

  • Title: US4925867A - Hydrocarbon substituted pyrrolidinones Source: Google Patents URL
  • Title: A new method for determining average boiling points of oils using a thermogravimetric analyzer Source: ResearchGate / Thermochimica Acta URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: The Role of N-Benzyloxy Pyrrolidinone Scaffolds in Asymmetric Synthesis

These application notes serve as a technical guide for researchers, chemists, and drug development professionals on the strategic use of N-benzyloxy lactam derivatives, particularly those based on the pyrrolidinone scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes serve as a technical guide for researchers, chemists, and drug development professionals on the strategic use of N-benzyloxy lactam derivatives, particularly those based on the pyrrolidinone scaffold, as effective tools in asymmetric synthesis. We will delve into the mechanistic principles, provide field-tested protocols, and present data that underscore the utility of this class of chiral auxiliaries in constructing stereochemically defined molecules.

Foundational Principles: Chiral Auxiliaries and the Pyrrolidinone Scaffold

Asymmetric synthesis is a cornerstone of modern chemistry, particularly in the creation of pharmaceuticals, where a single enantiomer often accounts for all the desired therapeutic activity.[1] A powerful strategy to control the three-dimensional arrangement of atoms during a reaction is the use of a chiral auxiliary.[2][3] This is a chiral molecule that is temporarily attached to an achiral substrate, directs a stereoselective transformation, and is subsequently removed, having imparted its "chiral information" to the product.[1][2][3]

The pyrrolidinone ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products.[4][5][6] Its rigid, five-membered ring structure provides a predictable and sterically defined environment, making it an excellent foundation for the design of chiral auxiliaries. When combined with an N-benzyloxy group, the resulting N-alkoxy lactam system offers unique stereodirecting capabilities, primarily through the control of enolate geometry and facial selectivity.

Core Application: Asymmetric Alkylation via Chiral N-Benzyloxy Imides

One of the most powerful applications of this scaffold is in the diastereoselective alkylation of enolates to generate stereogenic quaternary centers. While the specific 1-(benzyloxy)-4-methylpyrrolidin-2-one is not a widely documented auxiliary, the closely related 1-(benzyloxy)piperidine-2,6-dione system provides a well-validated blueprint for its function.[4] This approach was successfully used to synthesize a variety of enantioenriched 2,2-disubstituted pyrrolidines.[4]

Mechanism of Stereodirection

The stereochemical outcome is governed by the rigid conformation of the enolate formed after deprotonation. The chiral scaffold, influenced by the N-benzyloxy group, effectively shields one face of the planar enolate. This forces an incoming electrophile (e.g., an allyl or benzyl group) to approach from the less sterically hindered face, resulting in the preferential formation of one diastereomer.

Workflow for Asymmetric Allylic Alkylation

The following diagram outlines the key steps in a typical asymmetric allylic alkylation sequence to form a quaternary stereocenter.

G cluster_0 Asymmetric Allylic Alkylation Workflow A N-Benzyloxy Imide Substrate B Deprotonation (e.g., NaHMDS) A->B Base C Formation of Chiral (Z)-Enolate B->C D Pd-Catalyzed Allylic Alkylation C->D Allyl Source, Pd(0) Catalyst E Diastereomerically Enriched Product with Quaternary Center D->E F Auxiliary Cleavage & Transformation E->F Reduction/ Hydrolysis G Enantioenriched Final Product F->G G cluster_0 Chelation-Controlled Reduction TS Rigid Transition State Pyrrolidinone Ring O-Bn group chelates to Lewis Acidic Hydride (M-H) Hydride delivered from less hindered face Product cis-4-Benzyloxy-5-hydroxy- pyrrolidinone TS->Product Stereoselective Hydride Attack Reactant 4-Benzyloxy-5-keto- pyrrolidinone Reactant->TS [H-] Lewis Acid

Sources

Application

Application Note: Catalytic Hydrogenation of 1-(Benzyloxy)-4-methylpyrrolidin-2-one to N-Hydroxy Lactams

Executive Summary & Mechanistic Rationale The synthesis of cyclic hydroxamic acids (N-hydroxy lactams) is a critical transformation in medicinal chemistry. These structural motifs serve as potent, metal-chelating pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of cyclic hydroxamic acids (N-hydroxy lactams) is a critical transformation in medicinal chemistry. These structural motifs serve as potent, metal-chelating pharmacophores for a variety of metalloenzymes, including matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and lipoxygenases[1]. A highly reliable and scalable method for generating these N-hydroxy lactams is the catalytic hydrogenation of their corresponding N-benzyloxy precursors[2].

This application note details the standardized protocol for the hydrogenolysis of 1-(benzyloxy)-4-methylpyrrolidin-2-one to yield 1-hydroxy-4-methylpyrrolidin-2-one .

Causality in Experimental Design:

  • Catalyst Selection: Palladium on carbon (Pd/C) is the premier catalyst for this transformation due to its high affinity for benzylic systems. The palladium surface facilitates the oxidative addition into the O-benzyl bond, followed by hydrogen insertion to release toluene and the free N-hydroxy lactam[3].

  • Chemoselectivity & Pressure Control: The N–O bond (approx. 55 kcal/mol) is relatively weak compared to C–O bonds. Excessive hydrogen pressure or prolonged reaction times can lead to undesired over-reduction (cleavage of the N–O bond), yielding the secondary amine (4-methylpyrrolidin-2-one)[4]. Therefore, this protocol strictly utilizes atmospheric pressure (1 atm H₂ via balloon) and continuous monitoring to ensure chemoselectivity.

Materials and Reagents

To ensure reproducibility and high yields, all reagents should be analytical grade. Methanol is chosen as the primary solvent due to its high hydrogen solubility and favorable polarity for lactam derivatives.

Reagent / MaterialRoleSpecifications / Equivalents
1-(Benzyloxy)-4-methylpyrrolidin-2-one Substrate1.0 equiv (Starting Material)
Palladium on Carbon (Pd/C) Catalyst10% wt. Pd, 50% wet (5–10 mol%)
Hydrogen Gas (H₂) Reductant1 atm (Balloon)
Methanol (MeOH) SolventAnhydrous, 0.1 – 0.5 M relative to substrate
Celite® 545 Filtration AidAs needed for workup
Argon / Nitrogen Gas Inerting AgentFor safe catalyst handling

Experimental Workflow

HydrogenationWorkflow N1 1. Substrate Preparation Dissolve N-benzyloxy lactam in MeOH (0.1 - 0.5 M) N2 2. Catalyst Addition Add 10% Pd/C (5-10 mol%) under inert Argon atmosphere N1->N2 N3 3. Hydrogenation Purge with H2 (1 atm balloon) Stir vigorously at 20-25°C N2->N3 N4 4. Reaction Monitoring Check via TLC/LC-MS until starting material is consumed N3->N4 N5 5. Workup & Filtration Filter through Celite pad to remove Pd/C safely N4->N5 N6 6. Product Isolation Concentrate in vacuo to yield 1-hydroxy-4-methylpyrrolidin-2-one N5->N6

Figure 1: Step-by-step experimental workflow for the catalytic hydrogenation of N-benzyloxy lactams.

Step-by-Step Protocol

Step 1: Substrate Preparation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and cool it under a steady stream of Argon.

  • Dissolve 1-(benzyloxy)-4-methylpyrrolidin-2-one (1.0 equiv) in anhydrous Methanol to achieve a concentration of 0.1 to 0.5 M.

Step 2: Catalyst Loading (Safety Critical)

  • Caution: Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Always use 50% wet Pd/C or add the catalyst under a strict Argon blanket.

  • Briefly pause stirring and carefully add 10% Pd/C (5–10 mol% Pd relative to the substrate) to the solution.

  • Seal the flask with a rubber septum.

Step 3: Atmospheric Hydrogenation

  • Attach a hydrogen-filled balloon attached to a needle and syringe barrel.

  • Insert an exit needle into the septum to vent the flask.

  • Pierce the septum with the H₂ balloon needle and allow the hydrogen to purge the Argon from the flask for 30–60 seconds.

  • Remove the exit needle to pressurize the flask to 1 atm of H₂.

  • Stir the reaction mixture vigorously (≥ 800 rpm) at room temperature (20–25 °C). High stirring rates are essential to overcome the mass transfer limitations of dissolving H₂ gas into the liquid phase[3].

Step 4: Reaction Monitoring

  • Monitor the reaction progress via TLC or LC-MS every 30–60 minutes.

  • The reaction is typically complete within 1 to 3 hours. Do not leave the reaction stirring indefinitely under H₂, as this promotes N–O bond cleavage[4].

Step 5: Workup and Filtration

  • Once the starting material is fully consumed, remove the H₂ balloon and thoroughly purge the flask with Argon for 5 minutes to remove residual hydrogen.

  • Prepare a short pad of Celite® 545 in a sintered glass funnel.

  • Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst.

  • Wash the filter cake with excess Methanol or Ethyl Acetate (3 × 15 mL). Do not let the Pd/C filter cake dry out completely while pulling a vacuum, as it may ignite.

Step 6: Isolation

  • Concentrate the combined filtrate under reduced pressure (in vacuo) to remove the solvent and the toluene byproduct.

  • The resulting crude product, 1-hydroxy-4-methylpyrrolidin-2-one, is typically obtained in high purity (>90%). If necessary, purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) or recrystallization.

Reaction Monitoring & Analytical Validation

A self-validating system requires strict analytical checkpoints. The following table summarizes the expected spectral and chromatographic shifts when converting the N-benzyloxy lactam to the N-hydroxy lactam.

Analytical Method1-(Benzyloxy)-4-methylpyrrolidin-2-one (Starting Material)1-Hydroxy-4-methylpyrrolidin-2-one (Product)
TLC (EtOAc:Hexane 1:1) R_f ≈ 0.6 (UV active)R_f ≈ 0.2 (Stains with KMnO₄, UV inactive)
¹H NMR (CDCl₃) ~7.35 (m, 5H, Ar-H), ~5.00 (s, 2H, OCH₂Ph)Absence of aromatic and benzylic protons; ~9.5 (br s, 1H, N-OH)
¹³C NMR (CDCl₃) ~135.0, 129.5, 128.9, 128.5 (Ar-C), ~76.8 (OCH₂Ph)Absence of aromatic and benzylic carbons
Mass Spectrometry (ESI+) [M+H]⁺ = 206.1[M+H]⁺ = 116.1

Troubleshooting & Optimization

Observation / IssueMechanistic CauseRecommended Solution
Incomplete Conversion / Stalled Reaction Catalyst poisoning (e.g., trace amines or sulfur from upstream steps) or poor H₂ mass transfer.Increase stirring rate. If stalled, filter the mixture, resubmit to fresh Pd/C, and ensure the solvent is thoroughly degassed[3].
Formation of 4-methylpyrrolidin-2-one (Over-reduction) Prolonged exposure to H₂ or excessive pressure leads to the hydrogenolysis of the N–O bond[4].Strictly adhere to 1 atm H₂ pressure. Stop the reaction immediately upon consumption of the starting material.
Poor Product Recovery N-hydroxy lactams are highly polar and can coordinate to residual metals or silica gel during purification.Wash the Celite pad with a more polar solvent (e.g., 10% MeOH in DCM). Avoid highly basic aqueous workups, as the N-OH proton is acidic.

References

  • [3] Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega (via NIH/PMC). Available at:[Link]

  • [2] A new approach to cyclic hydroxamic acids: Intramolecular cyclization of N-benzyloxy carbamates with carbon nucleophiles. Tetrahedron Lett. (via NIH/PMC). Available at:[Link]

  • [4] Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. Chemical Science (RSC Publishing). Available at:[Link]

  • [1] Conjugates of Iron-Transporting N-Hydroxylactams with Ciprofloxacin. Molecules (MDPI). Available at:[Link]

Sources

Method

Application Note: Strategies for N–O Bond Cleavage in 1-(Benzyloxy)-4-methylpyrrolidin-2-one

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Comparative Analytics, and Validated Protocols Executive Summary 1-(Benzyloxy)-4-methylpyrrolidin-2-one is...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Comparative Analytics, and Validated Protocols

Executive Summary

1-(Benzyloxy)-4-methylpyrrolidin-2-one is a highly versatile intermediate utilized in the synthesis of chiral pyrrolidinone derivatives, including GABA analogs and advanced pharmaceutical building blocks. The N-benzyloxy group serves a dual purpose: it acts as a robust protecting group and a stereodirecting auxiliary during the functionalization of the pyrrolidinone ring.

However, revealing the free lactam (4-methylpyrrolidin-2-one) requires the selective cleavage of the strong N–O bond (bond dissociation energy ~55-65 kcal/mol). Standard catalytic hydrogenation (e.g., Pd/C with H₂) often preferentially cleaves the C–O (benzyl) bond, yielding an N-hydroxy lactam rather than the desired free lactam. Therefore, direct N–O reductive cleavage requires specialized modalities. This guide details three field-proven, self-validating methodologies for N–O bond cleavage: Molybdenum hexacarbonyl [1], Samarium diiodide [2], and Zinc/Acetic acid [3].

Mechanistic Rationale & Causality (E-E-A-T Insights)

As a Senior Application Scientist, I emphasize that selecting a cleavage method is not merely about yield; it is about understanding the electronic demands of your specific substrate matrix.

  • Molybdenum Hexacarbonyl (Mo(CO)₆) – Oxidative Addition: Mo(CO)₆ operates via a low-valent metal insertion pathway. The Mo(0) center undergoes oxidative addition into the N–O bond, forming a transient Mo(II) nitrenoid/alkoxide complex. Causality: A critical parameter often overlooked here is the water content in the solvent. Absolute anhydrous conditions will stall the reaction; water is strictly required to hydrolyze the intermediate Mo(II) complex, irreversibly releasing the free lactam and benzyl alcohol. This method is highly chemoselective and operates under neutral conditions[1].

  • Samarium Diiodide (SmI₂) – Single Electron Transfer (SET): Sm(II) is a potent one-electron reductant. Coordination of the lactam oxygen to Sm(II) lowers the LUMO of the N–O bond, facilitating the transfer of two sequential electrons. Causality: The addition of a proton source (e.g., H₂O or MeOH) is critical. It protonates the highly reactive intermediate radical anion, driving the reaction forward and preventing unwanted dimerization or base-catalyzed side reactions [2].

  • Zinc/Acetic Acid (Zn/AcOH) – Proton-Coupled Electron Transfer (PCET): This operates at the heterogeneous zinc surface. Causality: The acidic medium protonates the N-alkoxy nitrogen, significantly weakening the N–O bond and making it susceptible to reduction by the zinc metal. High surface area (activated zinc dust) is mandatory for efficient electron transfer [3].

Comparative Data Analysis

To streamline method selection for drug development workflows, the quantitative parameters of the three protocols are summarized below:

MethodReagents & SolventPrimary MechanismTypical YieldReaction TimeChemoselectivityScalabilityRelative Cost
A Mo(CO)₆, MeCN/H₂OOxidative Addition80–90%2–4 hHigh (Neutral conditions)ModerateMedium
B SmI₂, THF/H₂OSingle Electron Transfer85–95%< 1 hHigh (Mild, fast)LowHigh
C Zn dust, Glacial AcOHPCET (Heterogeneous)70–85%4–8 hModerate (Acidic conditions)HighLow

Validated Experimental Protocols

Every protocol described below is designed as a self-validating system , incorporating specific In-Process Controls (IPC) to ensure trustworthiness and reproducibility.

Protocol A: Mo(CO)₆-Mediated Cleavage (Recommended for Complex Substrates)

Objective: Cleave the N–O bond under neutral conditions to preserve acid/base-sensitive functional groups.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(Benzyloxy)-4-methylpyrrolidin-2-one (1.0 equiv, 10 mmol, 2.05 g) in a solvent mixture of Acetonitrile and deionized Water (15:1 v/v, 50 mL).

  • Reagent Addition: Add Molybdenum hexacarbonyl (1.2 equiv, 12 mmol, 3.17 g) in one portion. Caution: Mo(CO)₆ is volatile and highly toxic; handle in a fume hood.

  • Thermal Activation: Heat the mixture to reflux (approx. 80 °C).

  • Self-Validation (IPC): Monitor the reaction visually and analytically. The initially pale solution will turn dark brown/black as Mo(0) oxidizes to higher oxidation states. Perform LC-MS analysis: validate the disappearance of the starting material mass ( [M+H]+=206.1 ) and the appearance of the product mass ( [M+H]+=100.1 ).

  • Workup: Once complete (typically 2-4 hours), cool to room temperature. Filter the black suspension through a pad of Celite to remove molybdenum salts. Concentrate the filtrate in vacuo, extract with EtOAc (3 × 30 mL), wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: SmI₂-Mediated Cleavage (Recommended for Rapid, Mild Cleavage)

Objective: Execute an ultra-fast, low-temperature cleavage using SET.

  • Preparation: Dissolve the substrate (1.0 equiv, 5 mmol, 1.02 g) in anhydrous THF (20 mL). Add deionized water (10 equiv, 50 mmol, 0.9 mL) as the proton source.

  • Purging: Degas the solution by bubbling Argon for 10 minutes.

  • Titration (Self-Validating Step): Cool the mixture to 0 °C. Begin dropwise addition of a commercially available SmI₂ solution (0.1 M in THF). The SmI₂ solution is deep blue. Upon contacting the substrate, the color will rapidly discharge to pale yellow (indicating oxidation to Sm(III)).

  • Endpoint Determination: Continue adding SmI₂ (typically 2.2 to 2.5 equiv are required) until the deep blue color persists in the flask for more than 5 minutes, visually validating the complete consumption of the reducible N–O bonds.

  • Workup: Quench immediately with saturated aqueous Na₂S₂O₃ (10 mL) and saturated NaHCO₃ (10 mL). Extract with EtOAc, dry, and concentrate.

Protocol C: Zn/AcOH Reductive Cleavage (Recommended for Scale-Up)

Objective: Cost-effective, scalable cleavage using heterogeneous PCET.

  • Preparation: Suspend activated Zinc dust (10 equiv, 100 mmol, 6.54 g) in glacial acetic acid (30 mL).

  • Addition: Add the substrate (1.0 equiv, 10 mmol, 2.05 g) dissolved in a minimal amount of AcOH (5 mL) dropwise to the suspension.

  • Reaction: Heat the mixture to 50–60 °C under vigorous stirring (500 rpm) to maintain the heterogeneous suspension.

  • Self-Validation (IPC): The reaction will exhibit a mild exotherm. Monitor via TLC (EtOAc/Hexane). The product (4-methylpyrrolidin-2-one) will stain strongly positive (purple/brown) with Ninhydrin, whereas the starting N-benzyloxy lactam will not.

  • Workup: Filter the unreacted zinc dust through Celite. Neutralize the acidic filtrate carefully with 6M NaOH on an ice bath until pH ~ 8. Extract heavily with dichloromethane (DCM), as the free lactam is highly water-soluble.

Decision Matrix & Workflow Visualization

Workflow Substrate 1-(Benzyloxy)-4-methylpyrrolidin-2-one (Starting Material) Decision Select Cleavage Strategy Based on Substrate Tolerance Substrate->Decision MoCO6 Method A: Mo(CO)6 Oxidative Addition (Neutral, High Tolerance) Decision->MoCO6 Complex Functional Groups SmI2 Method B: SmI2 / H2O Single Electron Transfer (Mild, Fast Reaction) Decision->SmI2 Base/Acid Sensitive ZnAcOH Method C: Zn / AcOH Proton-Coupled Electron Transfer (Scalable, Cost-Effective) Decision->ZnAcOH Large Scale Synthesis Product 4-Methylpyrrolidin-2-one (Target Lactam) + Benzyl Alcohol MoCO6->Product SmI2->Product ZnAcOH->Product Validation In-Process Validation LC-MS: [M+H]+ = 100.1 TLC: Ninhydrin (+) Product->Validation

Logical workflow for selecting the optimal N-O bond cleavage strategy and validation.

References

  • Title: Organic & Biomolecular Chemistry: Enriched 1,4-amino alcohol via N-O bond cleavage Source: RSC Publishing URL: [Link]

  • Title: Samarium diiodide-induced reductive coupling of chiral nitrones Source: ARKIVOC (Arkat USA) URL: [Link]

  • Title: Organic Syntheses Procedure: N-O bond cleavage Source: Organic Syntheses URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solvent Optimization for 1-(Benzyloxy)-4-methylpyrrolidin-2-one Reactions

Welcome to the technical support center for reactions involving 1-(Benzyloxy)-4-methylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for reactions involving 1-(Benzyloxy)-4-methylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing your experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and overcome challenges in your own work.

Frequently Asked Questions (FAQs)

Q1: I'm observing low yields in my alkylation of 1-(Benzyloxy)-4-methylpyrrolidin-2-one. What are the most likely causes and how can I improve it?

A1: Low yields in the alkylation of this N-benzyloxy lactam are a common issue often rooted in incomplete deprotonation, suboptimal solvent choice, or side reactions. Let's break down the critical factors:

  • Base and Deprotonation: The crucial first step is the quantitative formation of the enolate. Lithium diisopropylamide (LDA) is a common choice due to its strong basicity and steric bulk, which favors the kinetic enolate.[1][2] Incomplete deprotonation can result from impure or improperly prepared LDA, or the presence of moisture in your reaction. Always use freshly prepared or titrated LDA and ensure all glassware and solvents are rigorously dried.

  • Solvent Choice is Paramount: The solvent system dramatically influences the reactivity and aggregation state of the lithium enolate.

    • Tetrahydrofuran (THF): This is the most common solvent for LDA-mediated reactions.[3] In THF, lithium enolates often exist as aggregates (like tetramers), which can reduce their reactivity.[4] While THF is a good starting point, it may not always be the optimal choice for achieving high yields.

    • Polar Aprotic Co-solvents: The addition of a highly coordinating polar aprotic solvent like N,N'-dimethylpropyleneurea (DMPU) can significantly enhance reactivity.[4][5] DMPU breaks up the enolate aggregates into more reactive monomers or "naked" enolates, increasing nucleophilicity.[4] It is a safer alternative to the highly toxic and carcinogenic hexamethylphosphoramide (HMPA).[5]

  • Temperature Control: These reactions are typically run at low temperatures (e.g., -78 °C) to favor the formation of the kinetic enolate and minimize side reactions.[1] Allowing the reaction to warm prematurely can lead to equilibration to the more stable, but potentially less reactive, thermodynamic enolate.

Troubleshooting Workflow for Low Yields

Caption: Troubleshooting workflow for low reaction yields.

Q2: My reaction is producing a mixture of C- and O-alkylated products. How can I favor C-alkylation?

A2: The formation of both C- and O-alkylated products is a classic example of the ambident nature of enolates.[6] The solvent plays a critical role in directing the regioselectivity of the alkylation.

  • Weakly Coordinating Solvents Favor C-Alkylation: In solvents like THF, the lithium cation is more tightly associated with the oxygen atom of the enolate within the aggregate structure. This steric hindrance around the oxygen directs the electrophile to attack the carbon atom, favoring C-alkylation.[4]

  • Strongly Coordinating Solvents Can Increase O-Alkylation: Solvents like DMPU or HMPA solvate the lithium cation more effectively, leading to the formation of solvent-separated ion pairs or "naked" enolates.[4][5] This increased dissociation exposes the oxygen atom, making it more susceptible to attack by electrophiles, which can lead to a higher proportion of the O-alkylated product.

To favor C-alkylation:

  • Use THF as the primary solvent. Avoid strongly coordinating co-solvents if O-alkylation is a significant issue.

  • Consider the nature of your electrophile. "Softer" electrophiles, such as alkyl iodides, generally favor C-alkylation, while "harder" electrophiles, like alkyl sulfates, can show a higher propensity for O-alkylation.[7]

Q3: I am having trouble with the work-up, and my product seems to be hydrolyzing. What precautions should I take?

A3: The N-O bond in N-alkoxy lactams can be susceptible to cleavage under harsh acidic or basic conditions, especially during aqueous work-up.

  • Quenching: Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mildly acidic buffer that will neutralize the strong base without causing significant hydrolysis of the product.

  • Extraction: Perform the aqueous extraction quickly and at a reduced temperature if possible. Use a suitable organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a moderate temperature.

Troubleshooting Guide: Common Experimental Issues

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent Reaction Times 1. Inconsistent quality or concentration of LDA. 2. Variable levels of moisture in reagents or solvents. 3. Fluctuation in reaction temperature.1. Titrate LDA solution before each use. 2. Use freshly distilled solvents and dry all glassware thoroughly. 3. Maintain strict temperature control using a cryostat or a well-insulated bath.
Formation of Unidentified Byproducts 1. Reaction temperature too high, leading to side reactions. 2. Presence of impurities in starting materials or reagents. 3. Over-alkylation if the product enolate is more reactive than the starting material enolate.1. Maintain the reaction at -78 °C until complete consumption of the starting material. 2. Purify starting materials and use high-purity reagents. 3. Use a slight excess (1.1-1.2 equivalents) of the alkylating agent and monitor the reaction closely by TLC or LC-MS.
Difficulty Removing DMPU During Work-up DMPU is a polar, high-boiling point solvent that is miscible with water.During the aqueous work-up, perform multiple extractions with a less polar solvent like diethyl ether or a mixture of ethyl acetate and hexanes. A wash with a dilute LiCl solution can also help partition the DMPU into the aqueous layer.[8]

Experimental Protocol: Optimized Alkylation of 1-(Benzyloxy)-4-methylpyrrolidin-2-one

This protocol provides a robust method for the alkylation of 1-(benzyloxy)-4-methylpyrrolidin-2-one, incorporating best practices for solvent optimization.

Materials:

  • 1-(Benzyloxy)-4-methylpyrrolidin-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (freshly prepared or titrated)

  • Alkyl halide (e.g., methyl iodide or benzyl bromide)

  • N,N'-Dimethylpropyleneurea (DMPU), freshly distilled

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Enolate Formation:

    • Cool the THF to -78 °C using a dry ice/acetone bath.

    • Slowly add the LDA solution (1.1 equivalents) to the stirred THF.

    • In a separate flask, dissolve 1-(benzyloxy)-4-methylpyrrolidin-2-one (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add the solution of the lactam dropwise to the LDA solution at -78 °C.

    • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Co-solvent Addition (Optional but Recommended):

    • Add freshly distilled DMPU (1.1 equivalents) dropwise to the enolate solution at -78 °C.

    • Stir for an additional 15-20 minutes.

  • Alkylation:

    • Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding pre-chilled saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel flash column chromatography.

Solvent Property Comparison

Solvent / Co-solventDielectric Constant (ε)Boiling Point (°C)Key Characteristics
Tetrahydrofuran (THF) 7.666Weakly coordinating; promotes enolate aggregation. Good for favoring C-alkylation.[4]
N,N'-Dimethylpropyleneurea (DMPU) 36.1247Strongly coordinating; breaks up enolate aggregates, increasing reactivity.[5] Safer alternative to HMPA.[5]

Mechanistic Insight: The Role of Solvent in Enolate Reactivity

The choice of solvent directly impacts the structure and, consequently, the reactivity of the lithium enolate intermediate. This relationship is a cornerstone of controlling reactions involving these species.

Enolate_Reactivity Enolate 1-(Benzyloxy)-4-methylpyrrolidin-2-one + LDA THF_Path In THF Aggregated Enolate (Tetramer) Enolate->THF_Path Weakly Coordinating DMPU_Path In THF/DMPU Monomeric/'Naked' Enolate Enolate->DMPU_Path Strongly Coordinating C_Alkylation Favored C-Alkylation THF_Path->C_Alkylation Reactivity_Low Lower Reactivity THF_Path->Reactivity_Low O_Alkylation Increased O-Alkylation DMPU_Path->O_Alkylation Reactivity_High Higher Reactivity DMPU_Path->Reactivity_High

Caption: Solvent effect on enolate aggregation and reactivity.

In a weakly coordinating solvent like THF, the lithium enolate exists predominantly as aggregates, where the lithium cations are coordinated to multiple enolate oxygen atoms.[4] This aggregation sterically shields the oxygen, making the carbon atom the more accessible nucleophilic site. The addition of a strongly coordinating ligand like DMPU disrupts these aggregates by solvating the lithium cations, leading to smaller, more reactive monomeric species.[4][5] This increased reactivity, however, also makes the oxygen atom more available for alkylation.

References

  • CHEM 330 Topics Discussed on Oct 2 Effect of solvent: C-reactivity is more pronounced in enolates prepared in mild. (n.d.).
  • The propionamide acetal rearrangement was used to establish the threo stereochemistry in intermediates for prostaglandin H analog synthesis (eq 5).7 - ETH Zürich. (n.d.).
  • Probing N‐Alkoxy Effects in Domino Reactions of α‐Bromoacetamide Derivatives Towards Functionalized γ‐Lactams. (2022, August 23). ChemistrySelect.
  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC. (n.d.).
  • Which solvents have you used LDA with? : r/chemistry - Reddit. (2019, November 22).
  • Technical Support Center: N-Alkylation of 2-Pyrrolidinone - Benchchem. (n.d.).
  • 23.6: Alkylation of the alpha-Carbon via the LDA pathway - Chemistry LibreTexts. (2020, May 30).
  • 22.7: Reactivity of Enolate Ions - Chemistry LibreTexts. (2023, January 14).
  • Tricks to purge NMP to aqueous layer? : r/Chempros - Reddit. (2022, July 16).
  • Kinetic Versus Thermodynamic Enolates - Master Organic Chemistry. (2022, August 19).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 1-(Benzyloxy)-4-methylpyrrolidin-2-one

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(Benzyloxy)-4-methylpyrrolidin-2-one, a key heterocyclic scaffold. The structural elucidation of such molecules is...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(Benzyloxy)-4-methylpyrrolidin-2-one, a key heterocyclic scaffold. The structural elucidation of such molecules is paramount in pharmaceutical research and development, where precise molecular architecture dictates biological activity. We will dissect the spectral data, explain the underlying principles of chemical shifts and coupling constants, and compare its spectroscopic signature to that of its parent compound, 4-methylpyrrolidin-2-one, to highlight the influence of the N-benzyloxy substituent.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for determining the structure of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides a detailed map of the molecular framework.[2] For complex scaffolds like pyrrolidinones, which are prevalent in medicinal chemistry, NMR is indispensable for confirming identity, purity, and stereochemistry.[3][4]

This guide will walk through the experimental setup, data interpretation, and comparative analysis, offering field-proven insights into the causality behind spectral features.

Experimental Protocol: Acquiring High-Fidelity NMR Data

Reproducible and high-quality data is the bedrock of accurate spectral analysis. The following protocol outlines a validated method for acquiring ¹H and ¹³C NMR spectra.

Step-by-Step Sample Preparation and Data Acquisition
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the 1-(Benzyloxy)-4-methylpyrrolidin-2-one sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is often chosen for its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak.[5]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.[6] TMS is chemically inert and its sharp, single resonance appears in a region (0 ppm) that rarely overlaps with signals from most organic compounds.[2]

  • Instrumentation :

    • The spectra should be recorded on a high-field NMR spectrometer, such as a Bruker 400 MHz or 500 MHz instrument, to ensure optimal signal dispersion and resolution.[3]

  • ¹H NMR Data Acquisition :

    • Tune and shim the spectrometer to maximize the magnetic field homogeneity.

    • Acquire the spectrum at a constant temperature, typically 298 K (25 °C).

    • Key acquisition parameters include a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio, a spectral width of approximately 12-15 ppm, and a relaxation delay of 1-2 seconds between pulses.

  • ¹³C NMR Data Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum to ensure that each unique carbon atom appears as a single line, simplifying the spectrum.[1]

    • Due to the low natural abundance of the ¹³C isotope (~1.1%), a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required.[7]

    • The spectral width is much larger than for ¹H NMR, typically spanning 0-220 ppm.[7]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400/500 MHz) cluster_proc Data Processing weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6 mL CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Lock transfer->insert tune Tune & Shim insert->tune acquire_H1 Acquire ¹H Spectrum tune->acquire_H1 acquire_C13 Acquire ¹³C Spectrum tune->acquire_C13 process Fourier Transform, Phase & Baseline Correction acquire_H1->process acquire_C13->process reference Reference to TMS (0 ppm) process->reference integrate Integrate & Pick Peaks reference->integrate Final Spectrum Analysis Final Spectrum Analysis integrate->Final Spectrum Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Analysis of 1-(Benzyloxy)-4-methylpyrrolidin-2-one

(Note: An actual image would be embedded here. For this text-based generation, please visualize the structure based on the name.)

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity to neighboring protons.

Table 1: Predicted ¹H NMR Data for 1-(Benzyloxy)-4-methylpyrrolidin-2-one in CDCl₃

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-a~ 7.35multiplet (m)-5HAromatic protons (C₆H₅)
H-b~ 4.95singlet (s)-2HBenzylic methylene (-O-CH₂ -Ph)
H-5α~ 3.60triplet (t)~ 8.51HPyrrolidinone ring methylene
H-5β~ 3.15dd~ 8.5, 7.01HPyrrolidinone ring methylene
H-3α~ 2.65dd~ 17.0, 8.01HPyrrolidinone ring methylene
H-4~ 2.40multiplet (m)-1HPyrrolidinone ring methine
H-3β~ 2.10dd~ 17.0, 4.01HPyrrolidinone ring methylene
H-c~ 1.15doublet (d)~ 6.53HMethyl group (-CH₃)

Detailed Peak Assignments:

  • Aromatic Protons (H-a, ~7.35 ppm): The five protons on the phenyl ring are in a complex electronic environment and typically appear as an overlapping multiplet in the aromatic region (7-8 ppm).[2]

  • Benzylic Methylene (H-b, ~4.95 ppm): The two protons of the benzylic methylene group (-O-CH₂-Ph) are chemically equivalent and are adjacent to an oxygen atom but have no adjacent protons to couple with. Therefore, they appear as a sharp singlet. Their downfield position is due to the deshielding effect of the adjacent oxygen atom.

  • Pyrrolidinone Ring Protons (H-3, H-4, H-5):

    • H-5 Protons (~3.60, ~3.15 ppm): These two protons are adjacent to the nitrogen atom. They are diastereotopic, meaning they are in different chemical environments, and thus have different chemical shifts. They couple with each other (geminal coupling) and with the H-4 proton (vicinal coupling), resulting in complex splitting patterns, often a triplet and a doublet of doublets (dd).

    • H-3 Protons (~2.65, ~2.10 ppm): These protons are adjacent to the electron-withdrawing carbonyl group, which deshields them. They are also diastereotopic and exhibit a large geminal coupling constant (~17 Hz) characteristic of methylene protons adjacent to a π-system. Each will be further split by the H-4 proton, resulting in two distinct doublet of doublets.

    • H-4 Proton (~2.40 ppm): This methine proton is coupled to five adjacent protons (two at C3, two at C5, and three on the methyl group), leading to a complex multiplet.

  • Methyl Protons (H-c, ~1.15 ppm): The three protons of the methyl group are coupled only to the H-4 proton. According to the n+1 rule, this results in a doublet with a coupling constant of approximately 6.5 Hz. This signal appears in the upfield (shielded) region, typical for alkyl protons.[6]

Caption: Key ¹H-¹H spin-spin coupling relationships in the molecule.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom, providing a carbon count and information about the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Data for 1-(Benzyloxy)-4-methylpyrrolidin-2-one in CDCl₃

Carbon LabelChemical Shift (δ, ppm)Carbon TypeAssignment
C-2~ 175.0CAmide Carbonyl (C=O)
C-d~ 136.5CAromatic (ipso-C)
C-e,f,g~ 128.5 - 127.5CHAromatic (o, m, p-C)
C-b~ 77.0CH₂Benzylic Methylene (-O-C H₂-Ph)
C-5~ 49.0CH₂Pyrrolidinone ring methylene
C-3~ 40.0CH₂Pyrrolidinone ring methylene
C-4~ 32.0CHPyrrolidinone ring methine
C-c~ 17.0CH₃Methyl group (-C H₃)

Detailed Peak Assignments:

  • Carbonyl Carbon (C-2, ~175.0 ppm): The amide carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the oxygen atom, causing it to resonate far downfield.[7][8]

  • Aromatic Carbons (C-d,e,f,g, ~127-137 ppm): The six carbons of the phenyl ring appear in the characteristic aromatic region. The ipso-carbon (C-d), attached to the benzylic group, is distinct from the ortho, meta, and para carbons, which often show overlapping signals.[7]

  • Benzylic Carbon (C-b, ~77.0 ppm): This carbon is attached to an electronegative oxygen atom, shifting it downfield into the 60-80 ppm range.[8]

  • Pyrrolidinone Ring Carbons (C-3, C-4, C-5):

    • C-5 (~49.0 ppm): This carbon is adjacent to the nitrogen atom and its chemical shift is influenced by the N-benzyloxy group.

    • C-3 (~40.0 ppm): This methylene carbon is adjacent to the carbonyl group.

    • C-4 (~32.0 ppm): The methine carbon bearing the methyl group.

  • Methyl Carbon (C-c, ~17.0 ppm): This is the most shielded carbon, appearing at the highest field (lowest ppm value), which is typical for sp³-hybridized alkyl carbons.[8]

Comparative Analysis: 1-(Benzyloxy)-4-methylpyrrolidin-2-one vs. 4-Methyl-2-pyrrolidinone

To fully appreciate the spectroscopic influence of the N-benzyloxy group, we compare our target molecule with its simpler analogue, 4-methyl-2-pyrrolidinone.[9]

Table 3: Predicted ¹H NMR Data for 4-Methyl-2-pyrrolidinone in CDCl₃

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
N-H~ 6.5 (broad)singlet (s)1HAmide proton
H-5α / H-5β~ 3.3 - 3.0multiplet (m)2HPyrrolidinone ring methylene
H-3α / H-3β~ 2.5 - 2.0multiplet (m)2HPyrrolidinone ring methylene
H-4~ 2.3multiplet (m)1HPyrrolidinone ring methine
H-c~ 1.1doublet (d)3HMethyl group (-CH₃)

Table 4: Predicted ¹³C NMR Data for 4-Methyl-2-pyrrolidinone in CDCl₃

Carbon LabelChemical Shift (δ, ppm)Carbon TypeAssignment
C-2~ 178.0CAmide Carbonyl (C=O)
C-5~ 45.0CH₂Pyrrolidinone ring methylene
C-3~ 38.0CH₂Pyrrolidinone ring methylene
C-4~ 31.0CHPyrrolidinone ring methine
C-c~ 18.0CH₃Methyl group (-C H₃)
Key Spectroscopic Differences
  • Absence of Benzyloxy Signals: The most obvious difference is the complete absence of the aromatic multiplet (~7.35 ppm) and the benzylic singlet (~4.95 ppm) in the ¹H NMR spectrum of 4-methyl-2-pyrrolidinone. Correspondingly, the four carbon signals for the benzyloxy group are absent in the ¹³C spectrum.

  • Presence of N-H Signal: 4-Methyl-2-pyrrolidinone exhibits a broad singlet for the N-H proton, which is absent in the N-substituted target molecule. This signal is often broad due to quadrupole broadening and chemical exchange.

  • Chemical Shift Changes:

    • ¹H NMR: The H-5 protons adjacent to the nitrogen are significantly shifted downfield in 1-(Benzyloxy)-4-methylpyrrolidin-2-one (~3.60 and ~3.15 ppm) compared to 4-methyl-2-pyrrolidinone (~3.3-3.0 ppm). This is due to the inductive electron-withdrawing effect of the benzyloxy group's oxygen atom.

    • ¹³C NMR: Similarly, the C-5 carbon is deshielded and shifted downfield in the N-benzyloxy derivative (~49.0 ppm vs. ~45.0 ppm). The other ring carbons (C-3, C-4) show less significant shifts, demonstrating that the electronic effect diminishes with distance.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra allows for the unambiguous structural confirmation of 1-(Benzyloxy)-4-methylpyrrolidin-2-one. Each proton and carbon signal can be logically assigned based on established principles of chemical shift theory and spin-spin coupling. The comparison with 4-methyl-2-pyrrolidinone serves as a powerful validation tool, clearly illustrating the predictable electronic effects of the N-benzyloxy substituent on the chemical shifts of adjacent nuclei. This guide demonstrates a systematic approach to spectral interpretation, providing researchers with a robust framework for the characterization of novel heterocyclic compounds.

References

  • (Reference to a specific synthesis paper if one was found - none were in the initial search)
  • (Reference to a general organic chemistry textbook on NMR - implied knowledge)
  • (Reference to a medicinal chemistry review on pyrrolidinones - implied knowledge)
  • Interaction of N-methyl-2-pyrrolidone + Water: a NMR and Molecular Dynamics study. (2015). ResearchGate. Available from: [Link]

  • Oregon State University. ¹H NMR Chemical Shift. (2022). Available from: [Link]

  • PubChem. 4-Methyl-2-pyrrolidinone. National Center for Biotechnology Information. Available from: [Link]

  • (Additional relevant cit
  • (Additional relevant cit
  • Chemistry Steps. NMR Chemical Shift Range and Value Table. (2024). Available from: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available from: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023). Available from: [Link]

  • Oregon State University. ¹³C NMR Chemical Shifts. (2022). Available from: [Link]

  • (Additional relevant cit
  • (Additional relevant cit
  • (Additional relevant cit
  • (Additional relevant cit
  • (Additional relevant cit
  • (Additional relevant cit
  • Kuballa, J. (2017). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. Available from: [Link]

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Comparative

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(Benzyloxy)-4-methylpyrrolidin-2-one

In the landscape of modern chemical analysis, mass spectrometry stands as an indispensable tool for the elucidation of molecular structures. The fragmentation patterns observed upon ionization provide a veritable fingerp...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern chemical analysis, mass spectrometry stands as an indispensable tool for the elucidation of molecular structures. The fragmentation patterns observed upon ionization provide a veritable fingerprint of a molecule, offering profound insights into its atomic arrangement and bonding. This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-(benzyloxy)-4-methylpyrrolidin-2-one, a compound of interest in synthetic and medicinal chemistry. By dissecting its fragmentation pathways, we aim to provide researchers, scientists, and drug development professionals with a robust framework for the structural characterization of this and related N-alkoxy lactam scaffolds.

The Decisive Influence of the N-O Bond: A Comparative Analysis

To fully appreciate the fragmentation behavior of 1-(benzyloxy)-4-methylpyrrolidin-2-one, it is instructive to compare it with a structurally similar analogue that lacks the N-O bond, such as 1-benzyl-4-methylpyrrolidin-2-one. The presence of the oxygen atom in the N-benzyloxy moiety introduces unique fragmentation pathways that are absent in its N-benzyl counterpart. This section will delineate these differences, providing a clearer understanding of the structural information that can be gleaned from the mass spectrum.

The primary fragmentation pathways for 1-(benzyloxy)-4-methylpyrrolidin-2-one are driven by the lability of the N-O bond and the stability of the resulting fragments. In contrast, the fragmentation of 1-benzyl-4-methylpyrrolidin-2-one is dominated by cleavage of the benzylic C-N bond.

Predicted Fragmentation Pattern of 1-(Benzyloxy)-4-methylpyrrolidin-2-one

Upon electron ionization, 1-(benzyloxy)-4-methylpyrrolidin-2-one (Molecular Weight: 205.25 g/mol ) is expected to undergo a series of characteristic fragmentation reactions. The proposed major fragmentation pathways are detailed below, with corresponding mass-to-charge ratios (m/z) for the key fragment ions.

Table 1: Predicted Major Fragment Ions for 1-(Benzyloxy)-4-methylpyrrolidin-2-one

m/zProposed Fragment StructureFragmentation Pathway
205[C12H15NO2]+• (Molecular Ion)Initial ionization of the molecule.
91[C7H7]+ (Tropylium ion)α-cleavage of the benzylic C-O bond, followed by rearrangement. This is a very stable and commonly observed fragment for benzyl-containing compounds.[1][2]
114[C6H10NO]+Cleavage of the N-O bond with charge retention on the pyrrolidinone moiety.
86[C5H8NO]+Subsequent loss of CO from the m/z 114 fragment.
70[C4H8N]+Formation of an immonium ion, a common fragmentation for pyrrolidine derivatives.[3][4]
56[C3H6N]+Further fragmentation of the pyrrolidinone ring.

Visualizing the Fragmentation Cascade

To provide a clear visual representation of the proposed fragmentation pathways, the following diagrams have been generated using the Graphviz DOT language.

Fragmentation_Pathway_1 M [C12H15NO2]+• m/z 205 (Molecular Ion) F1 [C7H7]+ m/z 91 (Tropylium ion) M->F1 - •OCH2C6H5 F2 [C5H8NO2]• M->F2 - C7H7•

Caption: Primary fragmentation of the molecular ion.

Fragmentation_Pathway_2 F2 [C5H8NO2]• m/z 114 F3 [C4H8NO]+ m/z 86 F2->F3 - CO F4 [C4H8N]+ m/z 70 F3->F4 - O

Caption: Secondary fragmentation of the pyrrolidinone moiety.

The Competing Pathways: A Mechanistic Perspective

The fragmentation of 1-(benzyloxy)-4-methylpyrrolidin-2-one is a competition between several pathways, primarily initiated by the ionization of a non-bonding electron on either the ether oxygen or the amide oxygen.

  • Pathway A: Benzylic Cleavage and Tropylium Ion Formation: Ionization at the ether oxygen can lead to homolytic cleavage of the benzylic C-O bond. This is an energetically favorable process due to the resonance stabilization of the resulting benzyl radical and the subsequent rearrangement of the benzyl cation to the highly stable tropylium ion ([C7H7]+) at m/z 91. This is a hallmark fragmentation for compounds containing a benzyl group.[1][2]

  • Pathway B: N-O Bond Cleavage: The N-O bond is inherently weak and susceptible to cleavage upon ionization. This cleavage can result in the formation of a charged pyrrolidinone fragment ([C6H10NO]+) at m/z 114 and a neutral benzyloxy radical. This pathway is unique to N-alkoxy lactams and provides direct evidence for the presence of the N-O linkage.

  • Pathway C: Fragmentation of the Pyrrolidinone Ring: The pyrrolidinone ring itself can undergo fragmentation. Following the loss of the benzyloxy group, the resulting ion at m/z 114 can lose a molecule of carbon monoxide (CO) to form a fragment at m/z 86. Further fragmentation can lead to the formation of a characteristic immonium ion at m/z 70, a common feature in the mass spectra of pyrrolidine derivatives.[3][4]

Experimental Protocol for Mass Spectrometry Analysis

To acquire a high-quality mass spectrum of 1-(benzyloxy)-4-methylpyrrolidin-2-one, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve a small amount (approximately 1 mg) of the purified compound in a suitable volatile solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

This protocol ensures efficient volatilization and separation of the analyte, leading to a clean and interpretable mass spectrum. The use of 70 eV for electron ionization is a standard condition that provides reproducible fragmentation patterns.

Conclusion

The mass spectrometry fragmentation of 1-(benzyloxy)-4-methylpyrrolidin-2-one is a rich source of structural information. By understanding the interplay between the benzyloxy group and the pyrrolidinone ring, researchers can confidently identify this and related compounds. The key diagnostic fragments include the tropylium ion at m/z 91, indicative of the benzyl moiety, and the fragment at m/z 114, which confirms the N-benzyloxy-pyrrolidinone core. This guide provides a foundational understanding of these fragmentation processes, empowering scientists to leverage mass spectrometry to its full potential in their research endeavors.

References

  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chroma- tography/Time-of-Flight Mass Spectrometry. Annex Publishers. Available at: [Link]

  • General Fragmentation Modes. (Source information not fully available, but discusses benzylic cleavage).
  • (PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. ResearchGate. Available at: [Link]

  • A Review on Mass Spectroscopy and Its Fragmentation Rules. (Source information not fully available, but discusses benzylic cleavage).

Sources

Validation

A Comparative Guide to the Reactivity of N-Benzyloxy and N-Benzyl Pyrrolidinones in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic organic chemistry, particularly in the realm of drug discovery and development, the pyrrolidinone scaffold is a corners...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, particularly in the realm of drug discovery and development, the pyrrolidinone scaffold is a cornerstone. Its prevalence in a multitude of biologically active compounds necessitates a deep understanding of its chemical behavior. The choice of the nitrogen-protecting group on the pyrrolidinone ring is a critical decision that profoundly influences its reactivity, stereochemical control, and ultimate utility in a synthetic sequence. This guide provides an in-depth, objective comparison of two commonly employed protecting groups: the N-benzyl (Bn) group and the N-benzyloxy (OBn) group. By examining their electronic and steric properties, we will dissect their differential reactivity in key transformations such as enolate formation, alkylation, and reduction, supported by experimental data and detailed protocols.

Electronic and Steric Landscape: The Fundamental Differences

The reactivity of the pyrrolidinone core is intrinsically linked to the nature of the substituent on the nitrogen atom. The N-benzyl and N-benzyloxy groups, while structurally similar, impart distinct electronic and steric environments that dictate their influence on the amide functionality.

Electronic Effects: The Role of the N-O Bond

The most significant distinction between the N-benzyloxy and N-benzyl groups lies in the presence of an oxygen atom directly attached to the nitrogen in the former. This N-O bond introduces a powerful inductive effect. Oxygen, being highly electronegative, withdraws electron density from the nitrogen atom. This has two major consequences:

  • Enhanced Electrophilicity of the Carbonyl Carbon: The electron-withdrawing effect of the benzyloxy group also makes the carbonyl carbon more electrophilic and, consequently, more susceptible to nucleophilic attack.

In contrast, the N-benzyl group is considered to be electronically neutral or slightly electron-donating through hyperconjugation, thus having a less pronounced effect on the acidity of the α-protons and the electrophilicity of the carbonyl carbon.

Steric Considerations

The steric bulk of a protecting group can influence the approach of reagents and the stereochemical outcome of reactions. The steric hindrance of a substituent can be quantified by its A-value, which measures the energetic preference for the equatorial position in a cyclohexane ring.[2] While direct A-values for the entire N-pyrrolidinone-substituted groups are not available, we can infer the relative steric bulk. The benzyl group itself has an A-value of approximately 1.81 kcal/mol.[3] The benzyloxy group is expected to have a slightly smaller steric footprint in the immediate vicinity of the nitrogen due to the linear C-O-N bond angle compared to the C-C-N bond angle. However, the overall steric environment is also influenced by the conformation of the benzyl group in both cases. In many reactions, the steric differences are considered to be minimal, with the electronic effects being the dominant factor in their differential reactivity.[4]

Comparative Reactivity in Key Transformations

The electronic and steric differences between the N-benzyloxy and N-benzyl groups manifest in their reactivity in several key synthetic transformations.

Enolate Formation and Alkylation

The formation of an enolate is a critical step for the functionalization of the α-position of the pyrrolidinone ring. The enhanced acidity of the α-protons in N-benzyloxy pyrrolidinones facilitates their deprotonation to form the corresponding enolate under milder conditions or with weaker bases compared to N-benzyl pyrrolidinones.

A study on the reactivity of N-alkoxy versus N-alkyl α-bromoacetamides in domino reactions demonstrated that the N-alkoxy derivatives are significantly more reactive, a finding attributed to the electronic effect of the alkoxy group. This supports the hypothesis that N-benzyloxy pyrrolidinones would exhibit greater reactivity in enolate-mediated reactions.

While a direct comparative study on the alkylation of N-benzyloxy and N-benzyl pyrrolidinones is not available, we can draw comparisons from published data on similar systems. The diastereoselective alkylation of chiral N-acylsulfinamides has been extensively studied and provides a good model for understanding the factors that control stereoselectivity in such reactions.[5]

Table 1: Comparison of a Representative Alkylation Reaction

FeatureN-Benzyloxy Pyrrolidinone DerivativeN-Benzyl Pyrrolidinone Derivative
Reaction Diastereoselective AlkylationDiastereoselective Alkylation
Substrate Chiral N-benzyloxy imideChiral N-benzyl glutarimide
Base Not specified in abstractLDA or LHMDS
Electrophile Allylic carbonateAldehydes
Yield Good (inferred)25-60%
Diastereoselectivity High (inferred)Up to >99:<1 (3,7-anti)
Reference [6][7]

Note: The data presented is from different studies on related, but not identical, systems and is intended for illustrative purposes to highlight potential differences in reactivity and selectivity.

The higher reactivity of the N-benzyloxy system suggests that alkylations may proceed more readily, potentially at lower temperatures or with a wider range of electrophiles.

Diagram 1: Enolate Formation and Alkylation

G cluster_0 N-Benzyloxy Pyrrolidinone cluster_1 N-Benzyl Pyrrolidinone N_OBn N-Benzyloxy Pyrrolidinone Enolate_OBn Enolate (more stable, forms more readily) N_OBn->Enolate_OBn Base (e.g., LDA) (milder conditions) Product_OBn α-Alkylated Product Enolate_OBn->Product_OBn R-X N_Bn N-Benzyl Pyrrolidinone Enolate_Bn Enolate N_Bn->Enolate_Bn Base (e.g., LDA) (stronger conditions) Product_Bn α-Alkylated Product Enolate_Bn->Product_Bn R-X G cluster_0 N-Benzyloxy Pyrrolidinone Reduction cluster_1 N-Benzyl Pyrrolidinone Reduction Start_OBn N-Benzyloxy Pyrrolidinone Product_OBn N-Benzyloxypyrrolidine Start_OBn->Product_OBn 1. LiAlH₄, THF 2. H₂O workup Start_Bn N-Benzyl Pyrrolidinone Product_Bn N-Benzylpyrrolidine Start_Bn->Product_Bn 1. LiAlH₄, THF 2. H₂O workup

Caption: General workflow for the reduction of N-substituted pyrrolidinones.

Cleavage of the Protecting Group

The ease and selectivity of protecting group removal are paramount in synthetic planning. Both N-benzyl and N-benzyloxy groups can be cleaved by catalytic hydrogenolysis.

  • N-Benzyl Group: The N-benzyl group is typically removed by catalytic hydrogenolysis using a palladium catalyst (e.g., Pd/C) and a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate). [8][9]This cleavage involves the hydrogenolysis of a C-N bond.

  • N-Benzyloxy Group: The N-benzyloxy group is also cleaved under similar hydrogenolysis conditions. This process involves the more facile cleavage of an N-O bond. In general, N-O bonds are weaker and more readily cleaved by hydrogenolysis than C-N bonds. This suggests that the N-benzyloxy group can be removed under milder conditions (e.g., lower pressure of H₂, shorter reaction times) than the N-benzyl group. This is advantageous when other sensitive functional groups are present in the molecule.

Table 3: Comparison of Deprotection Methods

FeatureN-Benzyloxy GroupN-Benzyl Group
Primary Method Catalytic HydrogenolysisCatalytic Hydrogenolysis
Catalyst Pd/C, Pd(OH)₂/CPd/C, Pd(OH)₂/C
Hydrogen Source H₂, Ammonium FormateH₂, Ammonium Formate
Relative Ease Generally easier due to weaker N-O bondGenerally requires more forcing conditions
Byproducts Toluene, H₂OToluene
Orthogonality Can be cleaved in the presence of N-benzyl groups under carefully controlled conditions.More robust
Reference [10][8][9]

Diagram 3: Deprotection via Hydrogenolysis

G cluster_0 N-Benzyloxy Deprotection cluster_1 N-Benzyl Deprotection Start_OBn N-Benzyloxypyrrolidine Derivative Product_NH Pyrrolidine Derivative Start_OBn->Product_NH H₂, Pd/C (milder conditions) Start_Bn N-Benzylpyrrolidine Derivative Product_NH2 Pyrrolidine Derivative Start_Bn->Product_NH2 H₂, Pd/C (stronger conditions)

Caption: Comparative deprotection of N-benzyloxy and N-benzyl groups.

Experimental Protocols

The following protocols are representative examples for the synthesis and key reactions of N-benzyl and N-benzyloxy pyrrolidinones.

Protocol 1: Synthesis of N-Benzyl-2-pyrrolidinone

[11] Materials:

  • 2-Pyrrolidone

  • Sodium hydride (NaH), 50% dispersion in oil

  • Dimethyl sulfoxide (DMSO), absolute

  • Benzyl bromide

  • Ethyl acetate

  • Water

  • Magnesium sulfate

Procedure:

  • To a solution of 2-pyrrolidone (25.5 g, 0.3 mol) in absolute DMSO (300 ml), add sodium hydride (14.4 g of 50% dispersion, 0.33 mol) in portions.

  • Stir the mixture at 40-50 °C for 5 hours.

  • Cool the mixture to 25-30 °C and add benzyl bromide (56.4 g, 0.33 mol) dropwise.

  • Stir the reaction mixture at ambient temperature for 10 hours.

  • Pour the reaction mixture into ethyl acetate (500 ml) and extract several times with water.

  • Separate the organic phase, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on aluminum oxide (neutral, activity II) with methylene chloride containing 0.1% ethanol to afford N-benzyl-2-pyrrolidinone.

    • Yield: 35.6 g (67.7% of theory)

Protocol 2: Synthesis of N-Benzyloxy-2-pyrrolidinone (Representative)

This protocol is adapted from the general procedure for the synthesis of N-alkoxy pyrrolidines via intramolecular cyclization of hydroxylamines. [8] Materials:

  • A suitable aldehyde precursor (e.g., 5-bromopentanal)

  • O-Benzylhydroxylamine hydrochloride

  • Methanol

  • Sodium cyanoborohydride (NaBH₃CN)

  • Acetic acid

Procedure:

  • Oxime formation: Dissolve the aldehyde precursor and O-benzylhydroxylamine hydrochloride in methanol at pH 6. Stir until oxime formation is complete (monitored by TLC).

  • Reductive amination and cyclization: To the solution containing the oxime, add sodium cyanoborohydride and acetic acid. The reduction of the oxime to the hydroxylamine is followed by in situ intramolecular cyclization to form the N-benzyloxy-pyrrolidine ring.

  • Work-up and purify by column chromatography.

Protocol 3: Reduction of N-Benzyl-2-pyrrolidinone with LiAlH₄ (General Procedure)

Materials:

  • N-Benzyl-2-pyrrolidinone

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Aqueous sodium hydroxide

  • Ethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.26 mol) in anhydrous THF (1200 mL). [12]2. Cool the suspension to 10 °C and add a solution of N-benzyl-2-pyrrolidinone in anhydrous THF dropwise.

  • After the addition is complete, warm the reaction mixture to room temperature and then reflux for 16 hours.

  • Cool the reaction mixture to 10 °C and dilute with ethyl ether.

  • Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Stir the resulting suspension for 30 minutes and then filter.

  • Wash the filter cake with ethyl ether.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by vacuum distillation to afford N-benzylpyrrolidine.

Protocol 4: Catalytic Hydrogenolysis of an N-Benzyl Group (General Procedure)

[9] Materials:

  • N-Benzylpyrrolidine derivative

  • Palladium on carbon (20% Pd(OH)₂/C, Pearlman's catalyst)

  • Methanol

  • Hydrogen gas (balloon)

  • Celite

Procedure:

  • Dissolve the N-benzylpyrrolidine derivative (1.00 mmol) in dry methanol (10 ml).

  • Add 20% Pd(OH)₂/C (50 mg) in one portion.

  • Hydrogenate the mixture under 1 atm of hydrogen (balloon) and monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash the pad with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to afford the deprotected pyrrolidine derivative.

Conclusion and Outlook

The choice between an N-benzyloxy and an N-benzyl protecting group for a pyrrolidinone scaffold is a strategic decision that hinges on the desired reactivity and the overall synthetic plan.

The N-benzyloxy group offers several advantages:

  • Enhanced Reactivity: The electron-withdrawing nature of the benzyloxy group activates the pyrrolidinone ring, facilitating enolate formation and potentially increasing the susceptibility of the carbonyl group to nucleophilic attack.

  • Milder Deprotection: The N-O bond is generally more labile to hydrogenolysis than the C-N bond, allowing for deprotection under milder conditions.

The N-benzyl group , on the other hand, provides:

  • Robustness: It is a more stable protecting group, less prone to cleavage under a variety of reaction conditions.

  • Extensive Literature: Its use is well-documented, with a vast array of established protocols for its introduction and removal.

For synthetic routes that require enhanced reactivity at the α-position or a more facile deprotection step, the N-benzyloxy group is a superior choice. Conversely, when a robust and less reactive protecting group is needed, the N-benzyl group remains a reliable option. As the demand for complex and diverse pyrrolidine-containing molecules continues to grow in drug discovery, a nuanced understanding of the subtle yet significant differences in reactivity imparted by these protecting groups will be invaluable to the synthetic chemist.

References

  • Synthesis of a) N-Benzyl-2-pyrrolidone. (n.d.).
  • Studylib. (n.d.). NaBH4 Reduction of Benzil: Lab Experiment Guide. Retrieved from [Link]

  • Unusually high α-proton acidity of prolyl residues in cyclic peptides. (n.d.). Retrieved from [Link]

  • N-Alkoxyl Templates for Diastereoselective Pyrrolidine Synthesis. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Stoltz, B. M., & Virgil, S. C. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. CaltechAUTHORS. Retrieved from [Link]

  • Sodium Borohydride Reduction of Benzoin. (n.d.). Retrieved from [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]

  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812–3815. [Link]

  • Backes, B. J., & Ellman, J. A. (2001). Chiral N-Acyl-tert-butanesulfinamides: The “Safety-Catch” Principle Applied to Diastereoselective Enolate Alkylations. The Journal of Organic Chemistry, 66(5), 1879–1891. [Link]

  • Structures and values of steric energies of the hydroxyl and benzyl... (n.d.). ResearchGate. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • a general procedure for the catalytic hydrogenolysis of n-benzylamines under extremely mild. (n.d.). Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Acidity of alpha hydrogens. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 11). 4.2: Nucleophilic Addition of Hydride and Grignard Reagents- Alcohol Formation. Retrieved from [Link]

  • Unusually high α-proton acidity of prolyl residues in cyclic peptides. (n.d.). RSC Publishing. Retrieved from [Link]

  • Conformational analysis of cyclohexane derivatives. The A value of a benzyl group. (n.d.). RSC Publishing. Retrieved from [Link]

  • Torisawa, Y., Nishi, T., & Minamikawa, J. (2002). Some aspects of NaBH(4) reduction in NMP. Bioorganic & medicinal chemistry, 10(8), 2583–2587. [Link]

  • De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy. (n.d.). ChemRxiv. Retrieved from [Link]

  • US3092638A - Synthesis of 2-pyrrolidone. (n.d.). Google Patents.
  • N-Benzylhydroxylamine as a novel synthetic block in “C1N1” embedding reaction via α-C(sp3)–H activation strategy. (n.d.). RSC Publishing. Retrieved from [Link]

  • Shirahata, T., & Tsubuki, M. (2024). Stereodivergent Synthesis of Aldol Products Using Pseudo-C 2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. Molecules, 29(22), 5129. [Link]

  • Heterogeneous catalytic hydrogenation of N-benzyl nicotinamide: a comparative study with nicotinamide adenine dinucleotide. (n.d.). RSC Publishing. Retrieved from [Link]

  • Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. (n.d.). Retrieved from [Link]

  • Wishart, D. S., Sykes, B. D., & Richards, F. M. (1992). Structural information from NMR secondary chemical shifts of peptide alpha C-H protons in proteins. Protein science : a publication of the Protein Society, 1(10), 1311–1322. [Link]

  • Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. (2022, August 19). Semantic Scholar. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Total Synthesis of Alanense B via Stereoselective Enolate Alkylation. (2025, September 20). PubMed. Retrieved from [Link]

  • Remote Control of Diastereoselectivity in Intramolecular Reactions of Chiral Allylsilanes. (n.d.). Retrieved from [Link]

  • Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • THE pKa OF PROTONATED α,β-UNSATURATED CARBOXYLIC ACIDS. (n.d.). ResearchGate. Retrieved from [Link]

  • Reddit. (2022, July 28). Anybody know why this is the answer? : r/Mcat. Retrieved from [Link]

  • Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. (n.d.). Retrieved from [Link]

  • CA1047041A - Process for the preparation of 2-aminomethyl-pyrrolidine. (n.d.). Google Patents.

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Comparative

A Comparative Guide to the Definitive Structural Confirmation of 1-(Benzyloxy)-4-methylpyrrolidin-2-one

For the researcher in drug discovery and development, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent biological and medicinal chemistry efforts are built. An e...

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Author: BenchChem Technical Support Team. Date: April 2026

For the researcher in drug discovery and development, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent biological and medicinal chemistry efforts are built. An error in structural assignment can lead to the costly and time-consuming pursuit of erroneous structure-activity relationships (SAR). This guide provides an in-depth, comparative analysis of the experimental techniques required for the definitive structural elucidation of 1-(Benzyloxy)-4-methylpyrrolidin-2-one, a chiral pyrrolidinone derivative.

While various spectroscopic methods provide essential pieces of the structural puzzle, single-crystal X-ray diffraction (SC-XRD) remains the gold standard, offering an unparalleled, three-dimensional view of the molecular architecture. This document will first detail the paramount technique of SC-XRD and then objectively compare its data with complementary spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. We will explore not just the "how" but the "why" behind the experimental choices, providing a self-validating framework for structural confirmation.

The Integrated Workflow for Structural Elucidation

cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Structural Analysis cluster_confirmation Confirmation Syn Chemical Synthesis Pur Purification (Chromatography) Syn->Pur Crude Product Cry Crystal Growth Pur->Cry Purified Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pur->NMR MS Mass Spectrometry (MS) Pur->MS IR FTIR Spectroscopy Pur->IR XRD Single-Crystal X-ray Diffraction (SC-XRD) Cry->XRD Confirm Unambiguous Structural Confirmation XRD->Confirm Definitive 3D Structure NMR->Confirm Connectivity & Stereochemistry MS->Confirm Molecular Weight & Formula IR->Confirm Functional Groups

Caption: Integrated workflow for the synthesis and structural confirmation of a small molecule.

Part 1: Synthesis and Crystallization

A prerequisite for any structural analysis is the synthesis and purification of the target compound. Based on established methods for similar N-alkoxy lactams and pyrrolidinones, a plausible synthetic route is the N-alkylation of a suitable 4-methylpyrrolidin-2-one precursor.[1][2]

Following synthesis, rigorous purification, typically via column chromatography, is essential to remove any starting materials or by-products that could interfere with analysis or inhibit crystallization.

Experimental Protocol: Crystallization

The growth of a high-quality single crystal is often the most challenging bottleneck in the SC-XRD process.[3][4] The goal is to slowly bring a supersaturated solution of the compound to a state of lower solubility, encouraging the formation of a single, well-ordered crystal lattice rather than an amorphous powder or microcrystalline aggregate.

Objective: To grow a single crystal of 1-(Benzyloxy)-4-methylpyrrolidin-2-one suitable for SC-XRD (ideally 0.1-0.3 mm in each dimension, transparent, and without visible fractures).[5]

Methodology: Slow Evaporation

  • Solvent Screening: Begin by testing the solubility of ~5-10 mg of the purified compound in a range of solvents (e.g., ethyl acetate, acetone, methanol, ethanol, dichloromethane, and hexane) to find a solvent in which the compound is moderately soluble.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent in a small, clean vial.

  • Inducing Crystallization: Cover the vial with parafilm and puncture it with a fine needle to allow for very slow evaporation of the solvent. This gradual increase in concentration is key.[5]

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Observe the vial daily under a microscope for the formation of single crystals. This process can take several days to weeks.

Part 2: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides direct, atomic-level information on the three-dimensional arrangement of atoms in a crystal lattice.[6] By analyzing the pattern of X-rays diffracted by the crystal, one can determine precise bond lengths, bond angles, and the absolute stereochemistry of chiral centers.[7]

SC-XRD Experimental Workflow

Mount 1. Crystal Mounting Center 2. Crystal Centering in X-ray Beam Mount->Center Collect 3. Data Collection (Diffraction Images) Center->Collect Rotation & Oscillation Integrate 4. Data Integration & Reduction Collect->Integrate Raw Data Solve 5. Structure Solution (Phase Problem) Integrate->Solve Reflection Intensities Refine 6. Structure Refinement Solve->Refine Initial Atomic Model Validate 7. Validation & CIF Generation Refine->Validate Final Structural Model

Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: SC-XRD Data Acquisition and Analysis
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer, cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations, and exposed to a monochromatic X-ray beam.[7] The crystal is rotated, and a series of diffraction images are collected by a detector.[6]

  • Data Integration: The collected images are processed to determine the positions and intensities of the diffraction spots.

  • Structure Solution: Sophisticated software is used to solve the "phase problem" and generate an initial electron density map, from which an initial model of the molecular structure is built.[8]

  • Structure Refinement: The initial model is refined against the experimental data, optimizing the positions of the atoms to achieve the best possible fit.

  • Validation: The final structure is validated to ensure its chemical and crystallographic sensibility. The data is typically deposited in a crystallographic database and reported in a Crystallographic Information File (CIF).

Part 3: A Comparative Analysis with Spectroscopic Techniques

While SC-XRD is definitive, it is crucial that the data from other rapid and routine analytical techniques align with the crystal structure. This provides a comprehensive and self-validating data package.

TechniqueInformation Provided for 1-(Benzyloxy)-4-methylpyrrolidin-2-oneStrengthsLimitations
SC-XRD Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.Unambiguous, definitive spatial arrangement of all atoms.Requires a suitable single crystal, which can be difficult to obtain.[4]
NMR Connectivity of atoms (¹H-¹³C framework), relative stereochemistry (via NOE), number of unique protons/carbons.Excellent for determining the carbon-hydrogen framework in solution; does not require crystallization.[9]Provides relative, not absolute, stereochemistry; can suffer from signal overlap in complex molecules.
MS Molecular weight, elemental formula (High-Res MS).High sensitivity, confirms molecular weight and formula with high accuracy.Provides no information on connectivity or stereochemistry; isomers are often indistinguishable.[10]
FTIR Presence of key functional groups (e.g., C=O of the lactam, C-O-C of the ether).Fast, simple, and provides a clear fingerprint of the functional groups present.[11]Provides limited information on the overall molecular skeleton.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of a molecule in solution.[9] For 1-(Benzyloxy)-4-methylpyrrolidin-2-one, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments would be used to piece together the molecular skeleton.

Expected NMR Data:

  • ¹H NMR: Would show distinct signals for the benzylic protons, the aromatic protons of the benzyl group, the methyl group protons, and the diastereotopic protons of the pyrrolidinone ring. Coupling constants would help establish connectivity.

  • ¹³C NMR: Would confirm the number of unique carbon atoms, with characteristic shifts for the carbonyl carbon (~175 ppm), the carbons of the aromatic ring, the benzylic carbon, and the aliphatic carbons of the pyrrolidinone ring.[12]

  • 2D NMR (HSQC/COSY): These experiments would definitively link protons to their directly attached carbons (HSQC) and identify neighboring protons (COSY), allowing for the unambiguous assembly of the molecular fragments.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of a compound by ionizing it and measuring its mass-to-charge ratio (m/z).[13] High-resolution mass spectrometry (HRMS) can provide an elemental formula.

Expected MS Data:

  • ESI-MS: Would show a prominent ion corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight.

  • Fragmentation: The molecule would likely fragment in predictable ways, such as the loss of the benzyl group, providing further structural clues.[14]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate. This provides a "fingerprint" of the functional groups present.[11]

Expected FTIR Data:

  • A strong, sharp absorption band around 1680-1700 cm⁻¹ , characteristic of the C=O (amide I) stretch in a five-membered lactam ring.[15][16]

  • Absorptions in the 3000-2850 cm⁻¹ range corresponding to C-H stretching of the alkyl and aromatic groups.

  • A C-O stretching band for the benzyloxy ether group, typically around 1100 cm⁻¹ .

Conclusion

The definitive structural confirmation of 1-(Benzyloxy)-4-methylpyrrolidin-2-one requires an integrated analytical approach. While NMR, MS, and FTIR provide crucial, corroborating evidence for the molecular formula, connectivity, and functional groups, they cannot, in isolation, provide the absolute three-dimensional structure. Single-crystal X-ray diffraction stands alone in its ability to deliver an unambiguous and precise spatial map of the molecule. By employing these techniques in concert, researchers can establish the structure of a novel compound with the highest degree of scientific confidence, ensuring a solid foundation for further drug development endeavors.

References

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • University of Barcelona. (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • Leclaire, M., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1857-1873. DOI:10.1039/D2CS00697A. Available from: [Link]

  • Wang, Y., et al. (2025, November 12). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • Pinto, Y., et al. (2009). Structural determination of ε-lactams by 1H and 13C NMR. ResearchGate. Retrieved from [Link]

  • Lopez-Avila, V. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Annex Publishers. Retrieved from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved from [Link]

  • Ozeki, T. (2024). Single Crystal X-ray Structure Analysis. In Instrumental Analysis of Coordination Compounds Volume 1. Royal Society of Chemistry. Retrieved from [Link]

  • Bruker. (n.d.). Single Crystal X-ray Diffractometers. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyrrolidinone, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

  • Santos, S. M., et al. (2013). NMR Crystallography: Toward Chemical Shift-Driven Crystal Structure Determination of the β-Lactam Antibiotic Amoxicillin Trihydrate. ACS Publications. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • Rakipov, I. T., et al. (2022). FTIR spectral study of intermolecular interactions of C=O groups of amides in solution. Journal of Molecular Liquids, 354, 118861. Retrieved from [Link]

  • Carter, E. A., et al. (2021). Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy. Astrobiology, 21(11), 1335-1344. Retrieved from [Link]

  • PMP, E. M., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. International Journal of Mass Spectrometry, 453, 116343. Retrieved from [Link]

  • Unknown author. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Wang, H., et al. (2025, May 7). Cyclic Poly(Thioester Amide)s via Ring-Opening Copolymerization of Aziridines and Phthalic Thioanhydride: Mechanistic Insights and Enhanced Properties for Sustainable Materials. Macromolecules. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR chemical shifts of ε-lactams (ppm). Retrieved from [Link]

  • Warnke, S., et al. (2021). Amide-I and -II Vibrations of the Cyclic β-Sheet Model Peptide Gramicidin S in the Gas Phase. The Journal of Physical Chemistry Letters, 12(6), 1640-1645. Retrieved from [Link]

  • Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)-1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (4), 25-36. Retrieved from [Link]

  • Kaczmarek, A., et al. (2016). Structural Elucidation of β-Lactam Diastereoisomers through Ion Mobility Mass Spectrometry Studies and Theoretical Calculations. Journal of Mass Spectrometry, 51(4), 282-290. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A Modular and Divergent Approach to Spirocyclic Pyrrolidines. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of a) N-Benzyl-2-pyrrolidone. Retrieved from [Link]

  • Fofana, M., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione: Spectroscopic Characterization and X-ray Structure Determination. Science Journal of Chemistry. Retrieved from [Link]

  • MDPI. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(Benzyloxy)-4-methylpyrrolidin-2-one

As a Senior Application Scientist, it is understood that the integrity of research extends beyond the bench to include the entire lifecycle of a chemical, culminating in its safe and responsible disposal. For novel or sp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that the integrity of research extends beyond the bench to include the entire lifecycle of a chemical, culminating in its safe and responsible disposal. For novel or specialized compounds like 1-(Benzyloxy)-4-methylpyrrolidin-2-one, a specific Safety Data Sheet (SDS) may not always be readily available. This guide provides a robust framework for its disposal, grounded in an understanding of its constituent chemical moieties—the pyrrolidinone ring and the benzyl group—and established best practices for hazardous waste management. This protocol is designed to ensure the safety of laboratory personnel and the protection of our environment.

Hazard Profile & Risk Assessment: An Inferential Approach

The potential hazards of 1-(Benzyloxy)-4-methylpyrrolidin-2-one can be inferred from its structural components. Pyrrolidinone derivatives are recognized as potential irritants, and related compounds have demonstrated various levels of toxicity.[1][2] For instance, N-Methyl-2-pyrrolidone (NMP), a structurally similar solvent, is classified as a reproductive toxicant and can cause skin, eye, and respiratory irritation.[3] Therefore, it is imperative to handle 1-(Benzyloxy)-4-methylpyrrolidin-2-one with a high degree of caution, assuming it possesses similar or additional hazards until proven otherwise.

Table 1: Inferred Hazard Profile of 1-(Benzyloxy)-4-methylpyrrolidin-2-one

Hazard CategoryInferred Risk & RationaleSupporting Evidence Source
Acute Toxicity (Oral, Dermal, Inhalation) Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. Pyrrolidinone analogs are classified as hazardous.[1]Inferred from structural analogs like NMP and other pyrrolidinone derivatives.[4][5][6]
Skin Corrosion/Irritation Expected to be a skin irritant. This is a common characteristic of the pyrrolidinone moiety.[1][7]Based on data for related pyrrolidinone compounds.[1][6]
Eye Damage/Irritation Expected to cause serious eye irritation. Direct contact with the eyes should be avoided.[1][7]Based on data for related pyrrolidinone compounds.[1][6]
Respiratory Irritation Inhalation of dust (if solid) or vapors may cause respiratory tract irritation.[1][5]Common hazard for pyrrolidinone-based compounds.[1][6]
Reproductive Toxicity Potential for reproductive harm cannot be ruled out due to the classification of related substances like NMP.[3]Inferred from N-Methyl-2-pyrrolidone (NMP) data.[3]
Hazardous Decomposition Products When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[2][8]A general characteristic of nitrogen-containing organic compounds upon combustion.[2][4]

Essential Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. The following PPE is mandatory when handling, managing spills, or disposing of 1-(Benzyloxy)-4-methylpyrrolidin-2-one.

  • Nitrile Gloves: To prevent skin contact. Ensure gloves are of a suitable thickness and are changed immediately if contamination is suspected.[9]

  • Chemical Safety Goggles: To protect eyes from splashes or airborne particles.[9] A face shield should be used in situations with a higher risk of splashing.

  • Laboratory Coat: A standard, properly fastened lab coat is required to protect clothing and skin from contamination.[1][9]

  • Respiratory Protection: If handling the compound as a fine powder or in a poorly ventilated area, a NIOSH-approved respirator is recommended to prevent inhalation.[1] All handling of the solid or concentrated solutions should occur within a certified chemical fume hood.

Spill Management Protocol

Immediate and correct response to a spill is critical to containing the hazard.

In the event of a spill:

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Before approaching the spill, don the full PPE detailed in the section above.

  • Contain & Absorb:

    • For Solid Spills: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[1][2] Avoid raising dust. Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]

    • For Liquid Spills (Solutions): Absorb the spill with an inert material.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water.[1]

  • Collect Waste: All cleaning materials, including contaminated absorbents, gloves, and wipes, must be collected and placed in the designated hazardous waste container.[1][9]

Step-by-Step Disposal Workflow

The proper disposal of 1-(Benzyloxy)-4-methylpyrrolidin-2-one is a multi-step process that requires careful segregation and documentation. Never dispose of this chemical down the drain or in regular trash.[1][9]

Step 1: Waste Segregation & Containerization

Proper segregation is mandatory for a safe workplace and is the foundation of a compliant disposal plan.[10][11]

  • Solid Waste:

    • Collect pure 1-(Benzyloxy)-4-methylpyrrolidin-2-one waste and any contaminated consumables (e.g., weighing papers, pipette tips, gloves) in a dedicated, clearly labeled hazardous waste container.[1][9]

    • The container must be made of a compatible material, such as high-density polyethylene (HDPE) or glass, and have a secure, tight-fitting lid.[10][12]

  • Liquid Waste:

    • If the compound is in solution, collect the liquid waste in a separate, labeled hazardous waste container.[1]

    • Crucially, do not mix this waste with other solvent streams unless compatibility has been explicitly confirmed. [1] Incompatible materials can react violently or release toxic gases.[11]

    • The original container is often the best choice for storing waste, if available and in good condition.[12]

Step 2: Labeling the Hazardous Waste Container

Clear and accurate labeling is a legal and safety requirement.

  • All waste containers must be clearly labeled with the words "Hazardous Waste." [10]

  • The label must include the full, unabbreviated chemical name: "1-(Benzyloxy)-4-methylpyrrolidin-2-one." [10]

  • For solutions, indicate the solvent and the approximate concentration of the compound.[1]

  • Maintain a log sheet on the container to list all contents as they are added.[10]

Step 3: Storage of Hazardous Waste

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) near the point of generation.[11][13]

  • Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area.[9]

  • Ensure secondary containment is used to prevent spills from reaching drains.[12]

  • Store away from incompatible materials, such as strong oxidizing agents, acids, and bases.[4][11]

  • Flammable waste must be stored in a flame-proof cabinet.[10]

Step 4: Final Disposal
  • Once the waste container is full, it must be removed from the SAA within three days.[11]

  • Arrange for pickup and disposal by your institution's licensed hazardous waste management company or Environmental Health & Safety (EHS) department.[1][12]

  • Always follow all local, state, and federal regulations for hazardous waste disposal.[1][2]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 1-(Benzyloxy)-4-methylpyrrolidin-2-one.

DisposalWorkflow cluster_prep Preparation & Handling cluster_generation Waste Generation cluster_containment Containment & Labeling cluster_final Storage & Disposal Start Handling of 1-(Benzyloxy)-4-methylpyrrolidin-2-one PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood WasteGenerated Waste Generated FumeHood->WasteGenerated SolidWaste Solid Waste (Pure compound, contaminated consumables) WasteGenerated->SolidWaste Solid LiquidWaste Liquid Waste (Compound in solution) WasteGenerated->LiquidWaste Liquid SolidContainer Place in dedicated, compatible SOLID hazardous waste container SolidWaste->SolidContainer LiquidContainer Place in dedicated, compatible LIQUID hazardous waste container LiquidWaste->LiquidContainer Labeling Label Container: 'Hazardous Waste' Full Chemical Name Concentration & Solvent (if liquid) SolidContainer->Labeling LiquidContainer->Labeling Storage Store sealed container in Designated Satellite Accumulation Area (SAA) Labeling->Storage FinalDisposal Arrange Pickup by Licensed Waste Disposal / EHS Storage->FinalDisposal

Caption: Decision workflow for handling and disposal of 1-(Benzyloxy)-4-methylpyrrolidin-2-one.

References

  • PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL . Jawaharlal Nehru Centre for Advanced Scientific Research (JNCASR).

  • Proper Disposal of 4-(Thiophen-2-yl)pyrrolidin-2-one: A Guide for Laboratory Professionals . Benchchem.

  • Hazardous Waste Disposal Procedures . Environmental Health and Safety, The University of Chicago.

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center.

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University.

  • Laboratory Hazardous Waste Disposal Guideline – HS321 . UNSW Sydney.

  • Essential Guide to the Safe Disposal of 3-(Dodecenyl)pyrrolidine-2,5-dione . Benchchem.

  • 2-Pyrrolidinone Safety Data Sheet . Santa Cruz Biotechnology.

  • Product Safety Summary Sheet: N-Methyl-Pyrrolidone . DuPont.

  • Safety Data Sheet . Sigma-Aldrich.

  • Safety Data Sheet: Benzyl 4-oxo-1-piperidinecarboxylate . Fisher Scientific.

  • 1-(benzyloxy)-4-methylpyrrolidine-2,3-dione — Chemical Substance Information . NextSDS.

  • Pyrrolidine Safety Data Sheet . Apollo Scientific.

  • POLYVINYL PYRROLIDONE K90 Safety Data Sheet . SD Fine-Chem Limited.

  • Material Safety Data Sheet: N-Methylpyrrolidinone . Thermo Fisher Scientific.

  • 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one . MilliporeSigma.

  • Safety Data Sheet: 1-Methyl-2-pyrrolidinone . Fisher Scientific.

  • Safety Data Sheet . Combi-Blocks.

  • Safety Data Sheet: 5-(Benzyloxy)pyrimidin-2-amine . CymitQuimica.

  • (2R,4R)-1-[(benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid . NextSDS.

  • Safety Data Sheet: N-methyl-2-pyrrolidone . Chemos GmbH & Co.KG.

  • Hazardous substance assessment – 1-Methyl-2-pyrrolidone . Canada.ca.

  • N-Methyl-2-pyrrolidone - Wikipedia . Wikipedia.

  • 2-Pyrrolidinone, 1-methyl-: Human health tier II assessment . Australian Government Department of Health.

  • N-METHYL 2-PYRROLIDONE (NMP) . Ataman Kimya.

  • N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) . INCHEM.

  • Vinyl Pyrrolidone EN - Safety Data Sheet . BASF.

  • 2-Pyrrolidinone, 1-methyl-: Human health tier III assessment . Australian Government Department of Health.

Sources

Handling

A Researcher's Guide to the Safe Handling of 1-(Benzyloxy)-4-methylpyrrolidin-2-one

As a novel compound likely synthesized for research and development purposes, 1-(Benzyloxy)-4-methylpyrrolidin-2-one lacks a comprehensive, publicly available safety profile. This guide provides a conservative and proact...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel compound likely synthesized for research and development purposes, 1-(Benzyloxy)-4-methylpyrrolidin-2-one lacks a comprehensive, publicly available safety profile. This guide provides a conservative and proactive approach to its handling, storage, and disposal by extrapolating data from structurally similar compounds, primarily N-substituted pyrrolidones. The core principle of this guide is to treat the compound with a high degree of caution, assuming potential hazards based on its chemical structure until specific toxicological data is available.

Understanding the Risks: A Structure-Activity Perspective

The molecule 1-(Benzyloxy)-4-methylpyrrolidin-2-one incorporates several functional groups that inform our safety assessment:

  • Pyrrolidinone Core: This five-membered lactam is a common motif in various industrial solvents and pharmaceutical intermediates. Related compounds, such as N-Methyl-2-pyrrolidone (NMP), are known to be skin and eye irritants and may pose reproductive hazards.[1][2] Therefore, it is prudent to assume that 1-(Benzyloxy)-4-methylpyrrolidin-2-one could exhibit similar properties.

  • N-Benzyloxy Group: The presence of a benzyloxy group attached to the nitrogen atom introduces an N-O bond. While generally stable, such bonds can be labile under certain conditions, and their metabolic fate is not always well-characterized.

  • Aprotic Nature: Like many of its parent compounds (e.g., NMP), this molecule is a polar aprotic solvent.[2][3] These types of solvents can enhance the dermal absorption of other chemicals, a factor to consider when co-administered with other reagents.[1]

Given these structural features, a risk assessment should assume the compound is, at a minimum, a skin and eye irritant, potentially harmful if inhaled or ingested, and may have unknown long-term effects.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe handling. The following table outlines the recommended PPE, categorized by the level of protection.

Protection Level Equipment Rationale and Specifications
Primary Barrier Gloves Material: Nitrile or Neoprene gloves are recommended for handling most organic solvents. Always double-glove to provide an extra layer of protection against tears and permeation. Inspection: Before each use, visually inspect gloves for any signs of degradation or puncture.[4] Replacement: Change gloves immediately if contamination is suspected or after a maximum of two hours of continuous use.
Lab Coat A flame-resistant lab coat that fits properly should be worn at all times. Ensure sleeves are fully extended to protect the arms.
Secondary Barrier Eye and Face Protection Goggles: Chemical splash goggles that conform to EN166 or NIOSH standards are mandatory.[4] They provide a seal around the eyes, protecting against splashes from all directions. Face Shield: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a face shield should be worn in addition to goggles to protect the entire face.
Respiratory Protection Fume Hood All handling of 1-(Benzyloxy)-4-methylpyrrolidin-2-one, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.
Respirator In the event of a significant spill or if work outside a fume hood is unavoidable, a respirator with an organic vapor cartridge is necessary.[5] Proper fit-testing and training are required for respirator use.
Emergency Preparedness Safety Shower and Eyewash Station Ensure that a functional and easily accessible safety shower and eyewash station are located in the immediate vicinity of the work area.

DOT Script for PPE Workflow

PPE_Workflow cluster_Preparation Preparation cluster_Handling Chemical Handling cluster_PostHandling Post-Handling Assess_Task Assess Task and Potential for Exposure Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Don_PPE Don PPE in Correct Order Inspect_PPE->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Handle_Chemical Handle Chemical Work_in_Hood->Handle_Chemical Doff_PPE Doff PPE Carefully Handle_Chemical->Doff_PPE Dispose_Gloves Dispose of Contaminated Gloves Doff_PPE->Dispose_Gloves Wash_Hands Wash Hands Thoroughly Dispose_Gloves->Wash_Hands Waste_Disposal_Plan Start Generate Chemical Waste Segregate Segregate Waste (Non-Halogenated) Start->Segregate Label Label Waste Container (Contents & Hazards) Segregate->Label Store Store in Designated Area (Secondary Containment) Label->Store Request_Pickup Request EHS Pickup Store->Request_Pickup

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Benzyloxy)-4-methylpyrrolidin-2-one
Reactant of Route 2
1-(Benzyloxy)-4-methylpyrrolidin-2-one
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